5-ブロモ-4-クロロ-1-ベンゾフラン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

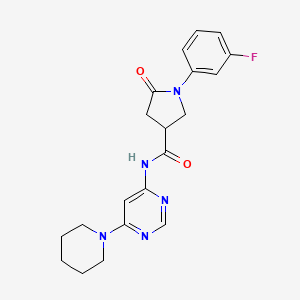

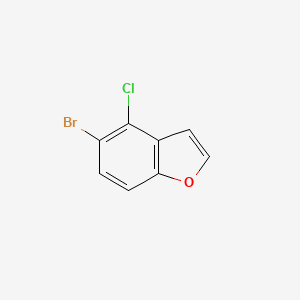

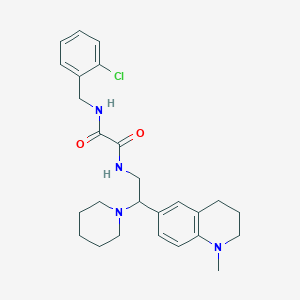

5-Bromo-4-chloro-1-benzofuran is a compound with the molecular weight of 231.48 . It is a light yellow liquid and is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-1-benzofuran consists of a benzofuran ring substituted with bromine and chlorine atoms . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be synthesized via an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-1-benzofuran is a light yellow liquid . It has a molecular weight of 231.48 .科学的研究の応用

抗増殖効果: 化合物 36 は、置換ベンゾフランであり、白血病、肺がん、大腸がん、CNS 腫瘍、メラノーマ、および卵巣がんを含むさまざまな癌細胞株で有意な細胞増殖阻害を示します 。研究者らは、抗がん剤としての可能性を探っています。

カルコン化合物: ベンゾフラン置換カルコン(3-アリール-1-(5-ブロモ-1-ベンゾフラン-2-イル)-2-プロパノンなど)も、がん薬開発の有望な候補です 。これらの化合物は、新規の治療的アプローチを提供する可能性があります。

抗菌活性

ベンゾフラン化合物は、抗菌作用を示すことが実証されています。主なポイントは次のとおりです。

- 4-位の置換: ハロゲンまたはヒドロキシル基を含む置換基は、4-位に存在すると、抗菌活性を高めます 。研究者は、これらの誘導体を潜在的な臨床応用に調査しています。

セロトニン受容体結合

5-ブロモベンゾフランは、セロトニン受容体 5-HT2A に in vitro で選択的に結合する 1-(7-ベンゾフラニル)-4-メチルピペラジンの合成に関与しています 。このような相互作用の理解は、創薬に貢献します。

合成化学

ベンゾフラン環の構築における最近の進歩は、貴重な洞察を提供します。

ユニークなラジカル環化: 研究者は、ラジカル環化カスケードを用いて、複雑なベンゾフラン誘導体を構築するための方法を開発しました。 このアプローチは、これまで合成が困難であった多環式ベンゾフラン化合物を生成します .

プロトンの量子トンネル効果: もう1つの革新的な方法は、プロトンの量子トンネル効果を通じてベンゾフラン環を構築することを含みます。 このプロセスは、高収率で副反応が少ないため、複雑な環系合成が容易になります .

要約すると、5-ブロモ-4-クロロ-1-ベンゾフランは、がん研究から抗菌研究、合成化学まで、さまざまな分野で有望な結果を示しています。その多面的性質は、さらなる調査の興味深い対象となっています。 🌟

作用機序

Target of Action

Benzofuran compounds, which 5-bromo-4-chloro-1-benzofuran is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including cancer and psoriasis .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Biochemical Pathways

Benzofuran derivatives have been found to affect a variety of biochemical pathways, leading to their diverse pharmacological activities . For instance, some benzofuran derivatives have been shown to have anti-tumor activity, suggesting that they may affect pathways related to cell growth and proliferation .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Benzofuran derivatives have been shown to have a variety of effects at the molecular and cellular level, including inhibiting cell growth .

Action Environment

It is known that the activity of benzofuran derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .

Safety and Hazards

将来の方向性

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .

生化学分析

Biochemical Properties

5-Bromo-4-chloro-1-benzofuran plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro . This interaction suggests its potential use in modulating serotonin-related pathways, which are critical in mood regulation and other neurological functions.

Cellular Effects

The effects of 5-Bromo-4-chloro-1-benzofuran on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with similar structures have been shown to exhibit antibacterial activity against various bacterial strains . This indicates that 5-Bromo-4-chloro-1-benzofuran may also possess antimicrobial properties, potentially affecting cellular processes in pathogenic microorganisms.

Molecular Mechanism

At the molecular level, 5-Bromo-4-chloro-1-benzofuran exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound’s interaction with serotonin receptors suggests a mechanism involving the modulation of neurotransmitter pathways . Additionally, its structure allows for potential interactions with other biomolecules, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4-chloro-1-benzofuran change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives can exhibit sustained biological activity over extended periods . This suggests that 5-Bromo-4-chloro-1-benzofuran may have stable and long-lasting effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5-Bromo-4-chloro-1-benzofuran vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For instance, similar compounds have shown dose-dependent toxicity in various animal studies . Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

5-Bromo-4-chloro-1-benzofuran is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Benzofuran derivatives are known to undergo various metabolic transformations, leading to the formation of active metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 5-Bromo-4-chloro-1-benzofuran within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. For example, benzofuran derivatives have been shown to interact with membrane transporters, facilitating their cellular uptake and distribution .

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-1-benzofuran is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Understanding the subcellular localization is essential for elucidating the compound’s activity and function at the molecular level .

特性

IUPAC Name |

5-bromo-4-chloro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRMOALIAATZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2586467.png)

![2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2586469.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one](/img/structure/B2586471.png)

![1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B2586475.png)

![ethyl 2-[(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2586476.png)

![1-[3-(2-Pyrazinyl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride hydrate](/img/structure/B2586479.png)

![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2586480.png)

![1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2586484.png)